molecular formula C16H15ClN4O2S B11384979 N-[4-(acetylamino)phenyl]-5-chloro-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide

N-[4-(acetylamino)phenyl]-5-chloro-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B11384979
M. Wt: 362.8 g/mol
InChI Key: FWMLKQSVOKDPSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(acetylamino)phenyl]-5-chloro-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with a chloro group and a prop-2-en-1-ylsulfanyl group, along with an acetylamino phenyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]-5-chloro-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of the Chloro Group: Chlorination of the pyrimidine ring can be achieved using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

    Attachment of the Prop-2-en-1-ylsulfanyl Group: This step involves the nucleophilic substitution reaction where a suitable thiol (e.g., allyl mercaptan) reacts with the chloro-substituted pyrimidine.

    Acetylation of the Amino Group: The final step involves the acetylation of the amino group on the phenyl ring using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-5-chloro-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The prop-2-en-1-ylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents like tin(II) chloride (SnCl2) or iron powder in acidic conditions.

    Substitution: The chloro group on the pyrimidine ring can be substituted with nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: SnCl2, iron powder

    Substitution: Amines, thiols, alkoxides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amino derivatives

    Substitution: Various substituted pyrimidine derivatives

Scientific Research Applications

N-[4-(acetylamino)phenyl]-5-chloro-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-5-chloro-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide depends on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins, nucleic acids, or cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{[4-(Acetylamino)phenyl]sulfinyl}phenyl)acetamide
  • Acetamide, N-(4-aminophenyl)-

Uniqueness

N-[4-(acetylamino)phenyl]-5-chloro-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C16H15ClN4O2S

Molecular Weight

362.8 g/mol

IUPAC Name

N-(4-acetamidophenyl)-5-chloro-2-prop-2-enylsulfanylpyrimidine-4-carboxamide

InChI

InChI=1S/C16H15ClN4O2S/c1-3-8-24-16-18-9-13(17)14(21-16)15(23)20-12-6-4-11(5-7-12)19-10(2)22/h3-7,9H,1,8H2,2H3,(H,19,22)(H,20,23)

InChI Key

FWMLKQSVOKDPSA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=NC(=NC=C2Cl)SCC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.